(3S)-1-(1-(Pyridin-2-yl)ethyl)pyrrolidin-3-ol
Overview
Description
(3S)-1-(1-(Pyridin-2-yl)ethyl)pyrrolidin-3-ol: is a chiral compound featuring a pyrrolidine ring substituted with a pyridinyl ethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available pyridine and pyrrolidine derivatives.
Key Steps:
Reaction Conditions: Common reagents include sodium hydride for deprotonation and lithium aluminum hydride for reduction. The reactions are typically carried out in anhydrous solvents like tetrahydrofuran under inert atmosphere.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate.
Reduction: The pyridinyl ring can undergo hydrogenation to form a piperidine derivative.
Substitution: The hydroxyl group can be substituted with halides using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride in anhydrous conditions.
Major Products:
Oxidation: Ketone derivative.
Reduction: Piperidine derivative.
Substitution: Halogenated pyrrolidine.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Acts as a chiral auxiliary in asymmetric synthesis.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
Medicine:
- Explored for its pharmacological properties, including potential as an anti-inflammatory agent.
Industry:
- Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological targets such as enzymes and receptors. The pyridinyl group can engage in π-π stacking interactions, while the hydroxyl group can form hydrogen bonds, facilitating binding to active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- (3S)-1-(1-(Pyridin-3-yl)ethyl)pyrrolidin-3-ol
- (3S)-1-(1-(Pyridin-4-yl)ethyl)pyrrolidin-3-ol
- (3S)-1-(1-(Quinolin-2-yl)ethyl)pyrrolidin-3-ol
Uniqueness:
- The position of the pyridinyl group (2-position) in (3S)-1-(1-(Pyridin-2-yl)ethyl)pyrrolidin-3-ol provides unique electronic and steric properties, influencing its reactivity and binding affinity compared to its isomers and analogs.
Properties
IUPAC Name |
(3S)-1-(1-pyridin-2-ylethyl)pyrrolidin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9(11-4-2-3-6-12-11)13-7-5-10(14)8-13/h2-4,6,9-10,14H,5,7-8H2,1H3/t9?,10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAXJZRBUAJSCV-AXDSSHIGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N2CCC(C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=N1)N2CC[C@@H](C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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